
4,4-Dimethyl-1,2,4-diselenastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,2,4-diselenastannolane is a unique organometallic compound that features selenium and tin atoms within its molecular structure. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of selenium and tin atoms imparts distinctive chemical properties that make it a subject of scientific research.
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-1,2,4-diselenastannolane typically involves the reaction of organotin compounds with selenium sources under controlled conditions. One common synthetic route includes the reaction of dimethyltin dichloride with elemental selenium in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve scaling up this reaction while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
4,4-Dimethyl-1,2,4-diselenastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenium oxides and tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced selenium and tin species.
Substitution: The compound can undergo substitution reactions where the selenium or tin atoms are replaced by other atoms or groups, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various organoselenium and organotin compounds.
Applications De Recherche Scientifique
4,4-Dimethyl-1,2,4-diselenastannolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of selenium and tin-containing compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are being investigated for use in industrial processes, such as polymerization and oxidation reactions.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-1,2,4-diselenastannolane exerts its effects involves interactions with molecular targets and pathways. The selenium and tin atoms in the compound can interact with various biological molecules, leading to changes in cellular processes. For example, selenium is known to play a role in antioxidant defense mechanisms, while tin can interact with enzymes and proteins. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows for diverse interactions.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,2,4-diselenastannolane can be compared with other similar compounds, such as:
This compound: This compound features a similar structure but with different substituents, leading to variations in chemical properties and reactivity.
This compound: Another related compound with a different arrangement of selenium and tin atoms, resulting in distinct chemical behavior
Propriétés
Numéro CAS |
918904-65-1 |
|---|---|
Formule moléculaire |
C4H10Se2Sn |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
4,4-dimethyl-1,2,4-diselenastannolane |
InChI |
InChI=1S/C2H4Se2.2CH3.Sn/c1-3-4-2;;;/h1-2H2;2*1H3; |
Clé InChI |
WGQQTGSXYYKOII-UHFFFAOYSA-N |
SMILES canonique |
C[Sn]1(C[Se][Se]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


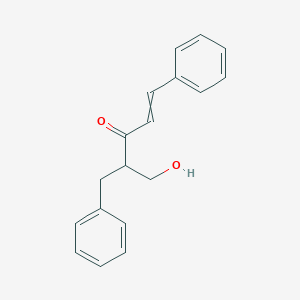
![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
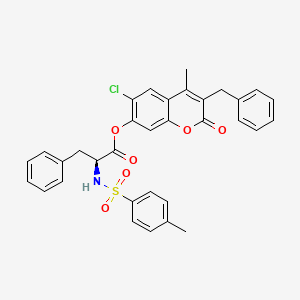

![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
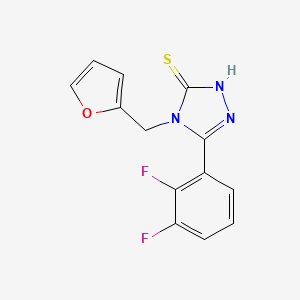

![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
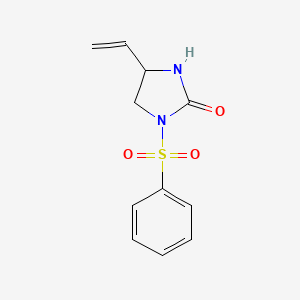
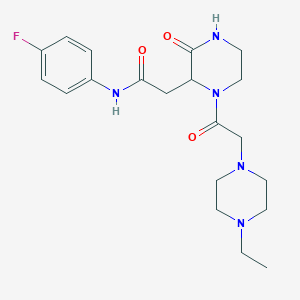

![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)
